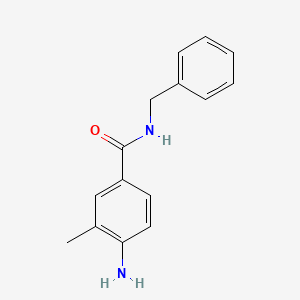

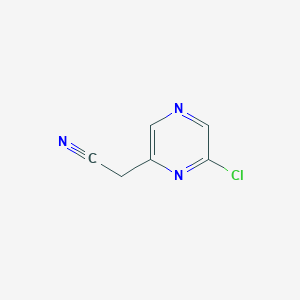

![molecular formula C9H7BrN2O2 B1367711 Methyl-3-Bromimidazo[1,2-a]pyridin-6-carboxylat CAS No. 886361-98-4](/img/structure/B1367711.png)

Methyl-3-Bromimidazo[1,2-a]pyridin-6-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

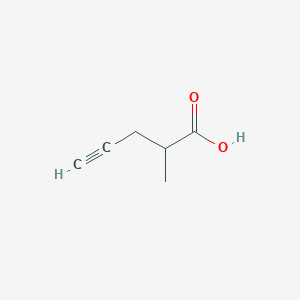

“Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is used in organic syntheses and as pharmaceutical intermediates . The compound has a molecular weight of 255.07 .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis

The InChI code for “Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 .Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis

“Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate” is a solid substance . It has a density of 1.68±0.1 g/cm3 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Methyl-3-Bromimidazo[1,2-a]pyridin-6-carboxylat dient als wertvolles Zwischenprodukt in der pharmazeutischen Synthese. Es ist besonders nützlich bei der Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten. So wurden Derivate des Imidazo[1,2-a]pyridins beispielsweise auf ihre Wirksamkeit bei der Behandlung von Tuberkulose untersucht, wobei eine signifikante Reduzierung der Bakterienlast in infizierten Mausmodellen gezeigt wurde .

Anwendungen in der Materialwissenschaft

Diese Verbindung findet auch in der Materialwissenschaft aufgrund ihrer strukturellen Eigenschaften Anwendung. Sie ist als "Drug Prejudice"-Gerüst bekannt, was ihre Vielseitigkeit nicht nur in der pharmazeutischen Chemie, sondern auch bei der Entwicklung von Materialien mit spezifischen Eigenschaften unterstreicht .

Synthesemethoden

Die Synthese von this compound beinhaltet verschiedene Strategien wie Kondensation, Mehrkomponentenreaktionen, oxidative Kupplung, Tandemreaktionen, Aminooxygenierung und Hydroaminierungsreaktionen. Diese Methoden unterstreichen die Anpassungsfähigkeit der Verbindung und das Potenzial für die Herstellung einer breiten Palette von Derivaten mit unterschiedlichen Anwendungen .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Wirkmechanismus

Target of Action

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound pneumoniae .

Mode of Action

pneumoniae . This suggests that the compound might interact with bacterial proteins or enzymes, inhibiting their function and leading to the bacteria’s death.

Biochemical Pathways

Given its potential anti-bacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

pneumoniae , suggesting that the compound may lead to bacterial death at the cellular level.

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the compound’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .

Transport and Distribution

The transport and distribution of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation within tissues can influence its therapeutic and toxic effects .

Eigenschaften

IUPAC Name |

methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGCHIJIFAKVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC=C2Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585926 |

Source

|

| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-98-4 |

Source

|

| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

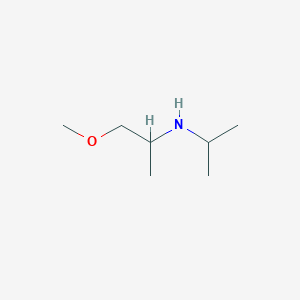

![[(1-Benzyl-3-fluoropyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B1367640.png)

![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)